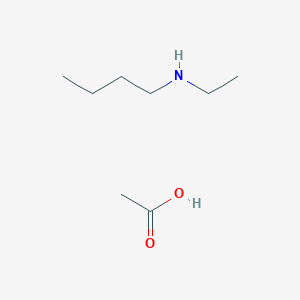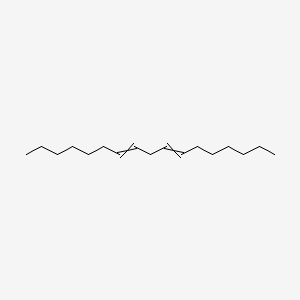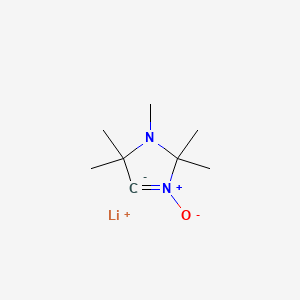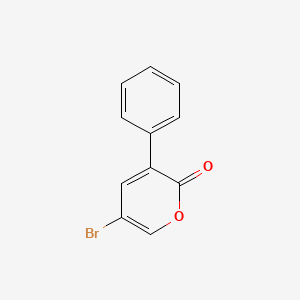
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(9-phenanthrenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(9-phenanthrenyl)- is a heterocyclic compound containing an oxazole ring. This compound is notable for its unique structure, which includes a phenanthrene moiety. Oxazoles are known for their presence in various natural products and their importance in medicinal chemistry due to their biological activities.
Vorbereitungsmethoden
The synthesis of oxazole, 4,5-dihydro-4,4-dimethyl-2-(9-phenanthrenyl)- typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane. Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Analyse Chemischer Reaktionen
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(9-phenanthrenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) or bromotrichloromethane.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The oxazole ring can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of more aromatic oxazole derivatives .
Wissenschaftliche Forschungsanwendungen
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(9-phenanthrenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and biological activities.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of oxazole, 4,5-dihydro-4,4-dimethyl-2-(9-phenanthrenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(9-phenanthrenyl)- can be compared with other similar compounds, such as:
Oxazole, 4,5-dihydro-2,4,4-trimethyl-: This compound has a similar oxazole ring but lacks the phenanthrene moiety, making it less complex and potentially less biologically active.
2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline: This compound contains an oxazoline ring and a methoxyphenyl group, differing in structure and potentially in its chemical and biological properties.
The uniqueness of oxazole, 4,5-dihydro-4,4-dimethyl-2-(9-phenanthrenyl)- lies in its phenanthrene moiety, which can impart additional biological activities and chemical reactivity compared to simpler oxazole derivatives.
Eigenschaften
CAS-Nummer |
211426-58-3 |
|---|---|
Molekularformel |
C19H17NO |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
4,4-dimethyl-2-phenanthren-9-yl-5H-1,3-oxazole |
InChI |
InChI=1S/C19H17NO/c1-19(2)12-21-18(20-19)17-11-13-7-3-4-8-14(13)15-9-5-6-10-16(15)17/h3-11H,12H2,1-2H3 |
InChI-Schlüssel |
BRBTXCQFEZWLBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(=N1)C2=CC3=CC=CC=C3C4=CC=CC=C42)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14245413.png)
![L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B14245419.png)



![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14245459.png)



![4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol](/img/structure/B14245476.png)
![(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14245478.png)
![2-Propanol, 1,1,1-trifluoro-3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-](/img/structure/B14245486.png)
![6-[6-([1,1'-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14245495.png)
